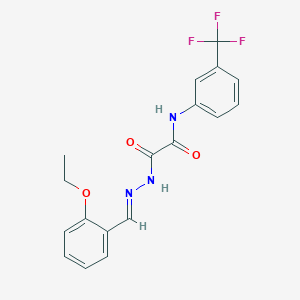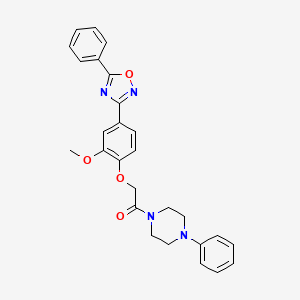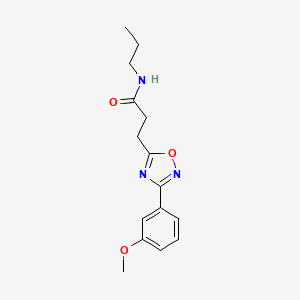
(E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one, also known as TQ-Ox, is a chemical compound that has been of significant interest to researchers due to its potential therapeutic properties. TQ-Ox belongs to the class of oxazole compounds and has been synthesized through various methods. In
Wirkmechanismus
(E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one exerts its therapeutic effects through various mechanisms of action. It has been found to induce apoptosis in cancer cells by activating caspase-dependent pathways. (E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has also been found to inhibit the NF-κB pathway, which plays a crucial role in the production of pro-inflammatory cytokines. Additionally, (E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been found to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
(E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as IL-6, TNF-α, and IL-1β. (E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has also been found to increase the levels of anti-inflammatory cytokines, such as IL-10. Moreover, (E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been found to inhibit the production of reactive oxygen species (ROS), which play a crucial role in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has several advantages for lab experiments. It is a stable compound, making it easy to handle and store. Moreover, (E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one exhibits potent anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a potential candidate for various therapeutic applications. However, (E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has some limitations for lab experiments. It is a relatively new compound, and its toxicity and pharmacokinetic properties are not well understood. Moreover, (E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is a complex compound, and its synthesis requires several steps, making it challenging to produce in large quantities.
Zukünftige Richtungen
(E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has several potential future directions. First, further studies are needed to understand the toxicity and pharmacokinetic properties of (E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one. Second, the efficacy of (E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one in various therapeutic applications needs to be further investigated. Third, the synthesis of (E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one needs to be optimized to produce it in large quantities. Fourth, the mechanism of action of (E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one needs to be further elucidated to understand its therapeutic effects fully. Fifth, (E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one can be used as a lead compound for the development of new drugs with improved therapeutic properties.
Conclusion:
In conclusion, (E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is a chemical compound that has been of significant interest to researchers due to its potential therapeutic properties. (E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one exhibits anti-cancer, anti-inflammatory, and anti-bacterial properties and exerts its therapeutic effects through various mechanisms of action. (E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has several advantages for lab experiments, but it also has some limitations. Further studies are needed to understand the toxicity and pharmacokinetic properties of (E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one and to optimize its synthesis. (E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has several potential future directions and can be used as a lead compound for the development of new drugs with improved therapeutic properties.
Synthesemethoden
(E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been synthesized through various methods, including the reaction of 2-(p-tolylthio)quinoline-3-carbaldehyde with m-tolyl hydrazine followed by condensation with ethyl oxalate. Another method involves the reaction of 2-(p-tolylthio)quinoline-3-carbaldehyde with m-tolyl hydrazine followed by the reaction with ethyl acetoacetate. The final product is obtained by the hydrolysis of the resulting ethyl ester.
Wissenschaftliche Forschungsanwendungen
(E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been found to exhibit potential therapeutic properties in various scientific research applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. (E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, (E)-2-(m-tolyl)-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been found to exhibit anti-bacterial properties against a range of bacterial strains.
Eigenschaften
IUPAC Name |
(4E)-2-(3-methylphenyl)-4-[[2-(4-methylphenyl)sulfanylquinolin-3-yl]methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c1-17-10-12-22(13-11-17)32-26-21(15-19-7-3-4-9-23(19)29-26)16-24-27(30)31-25(28-24)20-8-5-6-18(2)14-20/h3-16H,1-2H3/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBJALCYCDCQDQ-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C=C4C(=O)OC(=N4)C5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2/C=C/4\C(=O)OC(=N4)C5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)





![8-bromo-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7709810.png)